molecular formula C27H27F3N2O4 B11644071 4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11644071
M. Wt: 500.5 g/mol
InChI Key: XDDXGSYDXPVMMS-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxy groups on the phenyl ring. The final step involves the formation of the carboxamide linkage with the trifluoromethyl-substituted phenyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its combination of functional groups and structural features.

Properties

Molecular Formula

C27H27F3N2O4

Molecular Weight

500.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H27F3N2O4/c1-14-22(25(35)32-17-7-5-6-16(11-17)27(28,29)30)23(15-8-9-19(33)21(10-15)36-4)24-18(31-14)12-26(2,3)13-20(24)34/h5-11,23,31,33H,12-13H2,1-4H3,(H,32,35)

InChI Key

XDDXGSYDXPVMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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